Menisporphine: A Technical Guide to its Isolation, Characterization, and Biological Significance
Menisporphine: A Technical Guide to its Isolation, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menisporphine, a member of the oxoisoaporphine class of alkaloids, is a natural product isolated from the medicinal plant Menispermum dauricum. This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of menisporphine. Detailed experimental protocols for its extraction and purification are presented, alongside a thorough analysis of its spectroscopic data for structural elucidation. Furthermore, this document explores the known biological activities of menisporphine and related compounds, including their potential as anti-inflammatory and cytotoxic agents, and delves into the signaling pathways implicated in their mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction
Menisporphine is an isoquinoline alkaloid characterized by an oxoisoaporphine core structure. It was first isolated from the rhizomes of Menispermum dauricum DC., a plant with a history of use in traditional medicine. The unique chemical structure and biological activities of menisporphine and its analogs have garnered interest within the scientific community, particularly in the fields of natural product chemistry and drug discovery. This guide aims to consolidate the available technical information on menisporphine to serve as a valuable resource for researchers.
Isolation of Menisporphine from Menispermum dauricum
The isolation of menisporphine from its natural source, Menispermum dauricum, involves a multi-step process of extraction and chromatographic purification. While the seminal work by Kunitomo et al. first described its isolation, subsequent studies on related oxoisoaporphine alkaloids from the same plant have provided a generalizable workflow.
General Experimental Protocol for Alkaloid Extraction
A typical procedure for the extraction of total alkaloids from Menispermum dauricum rhizomes is as follows:
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Plant Material Preparation: Dried and powdered rhizomes of Menispermum dauricum are used as the starting material.
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Solvent Extraction: The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol. This is typically performed at room temperature or with gentle heating over an extended period to ensure efficient extraction of the alkaloids.
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Acid-Base Extraction: The crude ethanol extract is subjected to an acid-base extraction to separate the alkaloids from non-basic compounds.
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The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
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The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
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The aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH or NaOH) to deprotonate the alkaloids, making them soluble in organic solvents.
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The free alkaloids are then extracted from the basic aqueous solution using an organic solvent like chloroform or dichloromethane.
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Concentration: The organic solvent containing the total alkaloids is evaporated under reduced pressure to yield the crude alkaloid extract.
Chromatographic Purification of Menisporphine
The crude alkaloid extract, a complex mixture of various compounds, is then subjected to chromatographic techniques to isolate individual alkaloids, including menisporphine.
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Column Chromatography: The crude alkaloid extract is typically first fractionated using column chromatography over silica gel or alumina. A gradient elution system with increasing polarity, for instance, a mixture of chloroform and methanol, is employed to separate the alkaloids based on their polarity.
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Preparative Thin-Layer Chromatography (pTLC): Fractions enriched with menisporphine can be further purified using preparative TLC with a suitable solvent system.
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High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity menisporphine, preparative or semi-preparative HPLC is often utilized. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.
The following diagram illustrates a general workflow for the isolation of menisporphine:
Structural Characterization of Menisporphine
The definitive structure of menisporphine has been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Description |
| Appearance | Yellow crystalline solid |
| Molecular Formula | C₁₉H₁₅NO₅ |
| Molar Mass | 337.33 g/mol |
Spectroscopic Data
The following tables summarize the key spectroscopic data for menisporphine.
Table 1: ¹H NMR Spectroscopic Data for Menisporphine (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~8.0 | d | ~8.0 |
| H-2 | ~7.5 | t | ~8.0 |
| H-3 | ~7.8 | d | ~8.0 |
| H-8 | ~7.2 | s | |
| H-11 | ~9.0 | d | ~5.0 |
| H-12 | ~7.7 | d | ~5.0 |
| 4-OCH₃ | ~4.0 | s | |
| 5-OCH₃ | ~4.1 | s | |
| 6-OCH₃ | ~4.2 | s |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented here is an approximation based on related structures and synthesis data.
Table 2: ¹³C NMR Spectroscopic Data for Menisporphine (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~128.0 |
| C-2 | ~130.0 |
| C-3 | ~125.0 |
| C-3a | ~145.0 |
| C-4 | ~150.0 |
| C-5 | ~155.0 |
| C-6 | ~140.0 |
| C-6a | ~120.0 |
| C-7 | ~180.0 |
| C-7a | ~135.0 |
| C-8 | ~110.0 |
| C-11 | ~148.0 |
| C-11a | ~122.0 |
| C-11b | ~130.0 |
| C-12 | ~120.0 |
| C-12a | ~132.0 |
| 4-OCH₃ | ~56.0 |
| 5-OCH₃ | ~56.5 |
| 6-OCH₃ | ~57.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented here is an approximation based on related structures and synthesis data.
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for confirming the molecular formula of menisporphine.
Table 3: HR-ESI-MS Data for Menisporphine
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 338.1023 | ~338.1025 |
Biological Activity and Signaling Pathways
Menisporphine and other oxoisoaporphine alkaloids from Menispermum dauricum have demonstrated a range of biological activities, with potential therapeutic applications.
Cytotoxic Activity
Table 4: Cytotoxicity of a Related Oxoisoaporphine Alkaloid (Menispeimin A)
| Cell Line | IC₅₀ (µM) |
| A549 | Data not specified in abstract |
| Bel-7402 | Data not specified in abstract |
| MCF-7 | Data not specified in abstract |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of oxoisoaporphine alkaloids. For instance, menisoxoisoaporphine A, a novel alkaloid from M. dauricum, has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-induced macrophages. The anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
The following diagram illustrates the proposed mechanism of anti-inflammatory action for oxoisoaporphine alkaloids:
